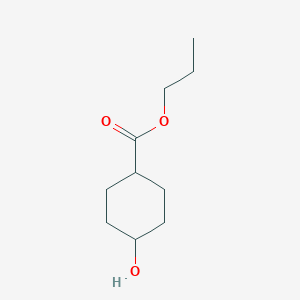
Propyl 4-hydroxycyclohexane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propyl 4-hydroxycyclohexane-1-carboxylate is an organic compound that belongs to the class of cyclohexane carboxylates It is characterized by a cyclohexane ring substituted with a hydroxyl group at the fourth position and a carboxylate ester group at the first position, with a propyl group attached to the ester
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Propyl 4-hydroxycyclohexane-1-carboxylate typically involves the esterification of 4-hydroxycyclohexane-1-carboxylic acid with propanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion. The general reaction scheme is as follows:
4-Hydroxycyclohexane-1-carboxylic acid+PropanolH2SO4Propyl 4-hydroxycyclohexane-1-carboxylate+Water
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity. The use of catalysts, such as sulfuric acid or p-toluenesulfonic acid, is common to accelerate the esterification process.
Chemical Reactions Analysis
Types of Reactions: Propyl 4-hydroxycyclohexane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Thionyl chloride for converting the hydroxyl group to a chloride.
Major Products:
Oxidation: 4-Oxocyclohexane-1-carboxylate.
Reduction: Propyl 4-hydroxycyclohexane-1-methanol.
Substitution: Propyl 4-chlorocyclohexane-1-carboxylate.
Scientific Research Applications
Propyl 4-hydroxycyclohexane-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a model compound for studying enzyme-catalyzed esterification and hydrolysis reactions.
Industry: Used in the production of polymers and as a plasticizer in the manufacturing of flexible plastics.
Mechanism of Action
The mechanism of action of Propyl 4-hydroxycyclohexane-1-carboxylate involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The ester group can undergo hydrolysis to release the corresponding alcohol and acid, which can further participate in biochemical pathways. The cyclohexane ring provides structural stability and hydrophobic interactions with lipid membranes.
Comparison with Similar Compounds
Propyl 4-hydroxycyclohexane-1-carboxylate can be compared with other similar compounds, such as:
Ethyl 4-hydroxycyclohexane-1-carboxylate: Similar structure but with an ethyl group instead of a propyl group. It has slightly different physical properties and reactivity.
Methyl 4-hydroxycyclohexane-1-carboxylate: Contains a methyl group, making it less hydrophobic compared to the propyl derivative.
Butyl 4-hydroxycyclohexane-1-carboxylate: The butyl group increases the hydrophobicity and may alter the compound’s solubility and interaction with biological membranes.
The uniqueness of this compound lies in its balance between hydrophobicity and reactivity, making it suitable for a wide range of applications.
Properties
CAS No. |
116118-44-6 |
|---|---|
Molecular Formula |
C10H18O3 |
Molecular Weight |
186.25 g/mol |
IUPAC Name |
propyl 4-hydroxycyclohexane-1-carboxylate |
InChI |
InChI=1S/C10H18O3/c1-2-7-13-10(12)8-3-5-9(11)6-4-8/h8-9,11H,2-7H2,1H3 |
InChI Key |
PGSHKRZDHRICCG-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(=O)C1CCC(CC1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















